6-(Acetyloxy)tetradecanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetyloxy)tetradecanoic acid typically involves the esterification of tetradecanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Tetradecanoic acid+Acetic anhydride→6-(Acetyloxy)tetradecanoic acid+Acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Acetyloxy)tetradecanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield tetradecanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Tetradecanoic acid and acetic acid.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted tetradecanoic acid derivatives.
Scientific Research Applications
6-(Acetyloxy)tetradecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and membrane dynamics.
Medicine: Investigated for potential therapeutic effects and drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 6-(Acetyloxy)tetradecanoic acid involves its interaction with cellular membranes and proteins. The acetyloxy group can facilitate the compound’s incorporation into lipid bilayers, affecting membrane fluidity and function. Additionally, the compound can undergo enzymatic hydrolysis, releasing acetic acid and tetradecanoic acid, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Tetradecanoic acid (Myristic acid): The parent compound, commonly found in fats and oils.
6-Hydroxytetradecanoic acid: A hydroxyl derivative with different reactivity and applications.
6-Bromotetradecanoic acid: A brominated derivative used in organic synthesis.
Uniqueness
6-(Acetyloxy)tetradecanoic acid is unique due to the presence of the acetyloxy group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility in organic solvents and its reactivity in esterification and hydrolysis reactions, making it valuable in various applications.
Properties
CAS No. |
61668-04-0 |
---|---|
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
6-acetyloxytetradecanoic acid |
InChI |
InChI=1S/C16H30O4/c1-3-4-5-6-7-8-11-15(20-14(2)17)12-9-10-13-16(18)19/h15H,3-13H2,1-2H3,(H,18,19) |
InChI Key |
QAXPRIKNMQYNQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCC(=O)O)OC(=O)C |
Origin of Product |
United States |
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